
5-(4-Fluorophenyl)-4-methylthiophen-2-carboxamid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a related compound, “5-(4-Fluorophenyl)-1-[2-((2R,4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-yl)-ethyl]-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylic acid phenylamide”, is described as a valuable intermediate in the synthesis of certain compounds . Another compound, “5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole”, was synthesized via a two-step reaction involving the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the molecular structure, FT-IR Spectra, MEP, and HOMO-LUMO Investigation of “2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole” was studied using DFT Theory Calculations .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been reported. For instance, the synthesis of “5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole” involved a two-step reaction. The first step was the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation. The second step was the synthesis of pyrazole via oxidative aromatization of pyrazoline under conventional heating .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
5-(4-Fluorophenyl)-4-methylthiophen-2-carboxamid: und seine Derivate wurden auf ihre möglichen antimikrobiellen Eigenschaften untersucht. Es ist bekannt, dass das Vorhandensein der Fluorphenylgruppe die Bioaktivität von Verbindungen erhöht, wodurch sie gegen eine Vielzahl von mikrobiellen Stämmen wirksam werden. Untersuchungen zeigen, dass solche Verbindungen durch Eintopf-Reaktionen synthetisiert werden können und vielversprechende Ergebnisse in Voruntersuchungen gezeigt haben .
Anti-Tumor und Anti-Krebs-Aktivität
Fluorierte Verbindungen wie This compound wurden mit Anti-Tumor- und Anti-Krebs-Aktivitäten in Verbindung gebracht. Molekulare Docking-Studien haben gezeigt, dass solche Verbindungen an Krebs-bezogene Rezeptoren, wie den humanen Östrogen-Alpha-Rezeptor (ERα), binden können, was auf einen möglichen Einsatz bei der Behandlung von Brustkrebs hindeutet .
Hepatische Krebsbehandlung
Einige Studien haben berichtet, dass Pyrazolderivate, die eine ähnliche Fluorphenyl-Einheit aufweisen, als Hepatische Krebs (HePG-2) -Agens patentiert wurden. Dies deutet darauf hin, dass This compound aufgrund seiner strukturellen Ähnlichkeiten zu diesen Verbindungen auch auf sein Potenzial bei der Behandlung von Leberkrebs untersucht werden könnte .
Safety and Hazards
Zukünftige Richtungen
The future directions for the study of “5-(4-Fluorophenyl)-4-methylthiophene-2-carboxamide” and similar compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, their potential applications in various fields such as medicine could be investigated .
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-4-methylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNOS/c1-7-6-10(12(14)15)16-11(7)8-2-4-9(13)5-3-8/h2-6H,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKGCFJYSNZWBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


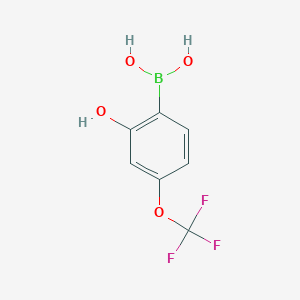


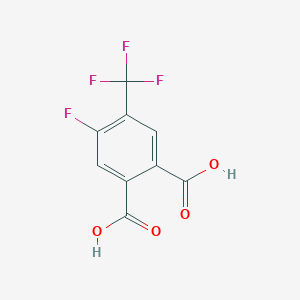

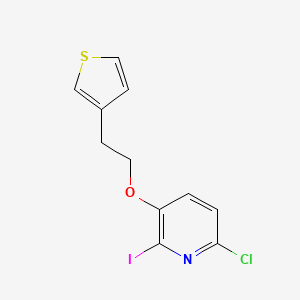
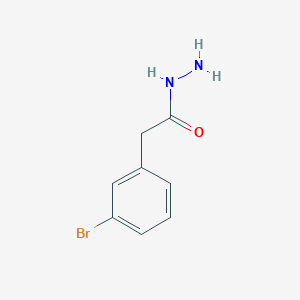
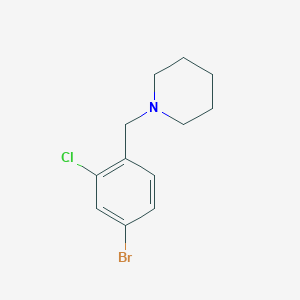
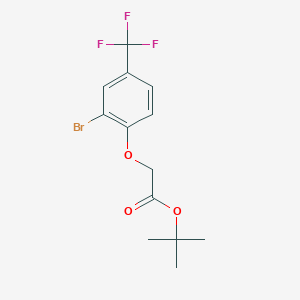

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1442304.png)

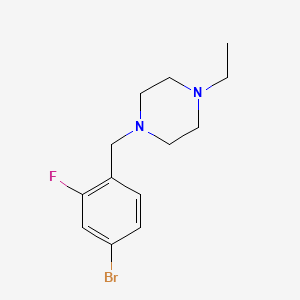
![tert-butyl N-(5-bromo-3-ethynylpyrazin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B1442308.png)
